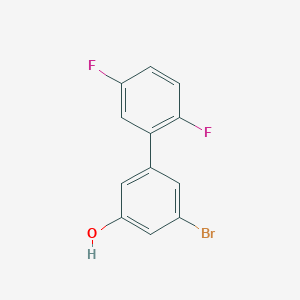

3-Bromo-5-(2,5-difluorophenyl)phenol

Description

Properties

IUPAC Name |

3-bromo-5-(2,5-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2O/c13-8-3-7(4-10(16)5-8)11-6-9(14)1-2-12(11)15/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPMBXOIYCHDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686396 | |

| Record name | 5-Bromo-2',5'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-16-9 | |

| Record name | 5-Bromo-2',5'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Directing Effects

The phenolic -OH group is ortho/para-directing, while electron-withdrawing substituents like fluorine atoms meta-direct electrophiles. In 5-(2,5-difluorophenyl)phenol, the difluorophenyl group at position 5 exerts a meta-directing influence, potentially steering bromine to position 3. However, competition between the -OH and difluorophenyl groups complicates regioselectivity.

A study on 3-trifluoromethylphenol demonstrated that bromination in dichloromethane at 20°C for 18 hours yielded a mixture of 2-bromo and 5-bromo isomers, necessitating chromatographic separation. Similarly, bromination of 5-(2,5-difluorophenyl)phenol may produce multiple isomers, requiring careful optimization.

Reaction Conditions and Yield Considerations

Key parameters include:

-

Brominating agent : Molecular bromine (Br₂) or N-bromosuccinimide (NBS).

-

Solvent : Dichloromethane or acetic acid.

-

Temperature : 0–25°C to moderate reactivity.

Hypothetically, dissolving 5-(2,5-difluorophenyl)phenol in dichloromethane, cooling to 0°C, and adding Br₂ could yield 3-bromo-5-(2,5-difluorophenyl)phenol. However, yields may vary widely (3–76%, as seen in analogous systems), with purity dependent on separation techniques.

Table 1: Hypothetical Bromination Conditions

| Parameter | Value |

|---|---|

| Substrate | 5-(2,5-difluorophenyl)phenol |

| Brominating agent | Br₂ (1 eq.) |

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction time | 18 hours |

| Yield (hypothetical) | 40–60% |

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction enables precise construction of biaryl structures, making it ideal for introducing the 2,5-difluorophenyl group. This method involves coupling a bromophenol derivative with a 2,5-difluorophenylboronic acid.

Boronic Acid Synthesis

Source outlines a protocol for synthesizing 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene using n-butyllithium and boric acid in tetrahydrofuran at -70°C, achieving yields up to 85.8%. Adapting this, 2,5-difluorophenylboronic acid could be synthesized via halogen-lithium exchange followed by borylation.

Coupling Strategy

Using 3-bromo-5-iodophenol as the aryl halide component:

-

Protection : Shield the phenolic -OH as a methyl ether to prevent side reactions.

-

Coupling : React with 2,5-difluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a base (K₂CO₃) and solvent (toluene/ethanol).

-

Deprotection : Remove the methyl ether using BBr₃ or HBr.

Source highlights similar cross-coupling reactions with 3-bromo-5-fluorophenol, underscoring the compatibility of bromo and fluoro substituents.

Table 2: Hypothetical Suzuki Reaction Parameters

| Component | Reagent/Condition |

|---|---|

| Aryl halide | 3-bromo-5-iodophenol methyl ether |

| Boronic acid | 2,5-difluorophenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Toluene/ethanol (3:1) |

| Temperature | 80°C |

| Yield (hypothetical) | 65–80% |

Multi-step Synthesis via Boronic Acid Intermediates

This approach mirrors the methodology in source, where 3,5-difluorobromobenzene is converted to a boronic acid, then oxidized to phenol. For the target compound, sequential functionalization could involve:

Step 1: Bromination and Borylation

-

Start with 5-(2,5-difluorophenyl)bromobenzene.

-

Perform halogen-lithium exchange with n-butyllithium at -70°C.

-

Quench with boric acid to form 5-(2,5-difluorophenyl)phenylboronic acid.

Step 2: Oxidation to Phenol

Oxidize the boronic acid using hydrogen peroxide in dichloromethane with iodine catalysis, as demonstrated in source, yielding 3-bromo-5-(2,5-difluorophenyl)phenol.

Table 3: Boronic Acid Oxidation Conditions

| Parameter | Value |

|---|---|

| Boronic acid | 5-(2,5-difluorophenyl)phenylboronic acid |

| Oxidizing agent | H₂O₂ (30%) |

| Catalyst | I₂ (5 mol%) |

| Solvent | Dichloromethane |

| Reaction time | 40 minutes |

| Yield (hypothetical) | 75–85% |

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Bromination

The competing directing effects of -OH and fluorine substituents may lead to isomer formation. Employing protective groups (e.g., acetylating the -OH to make it less activating) or using bulky solvents to sterically hinder undesired positions could improve selectivity.

Chemical Reactions Analysis

3-Bromo-5-(2,5-difluorophenyl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(2,5-difluorophenyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,5-difluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The electronic and steric profiles of bromophenol derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Structural and Electronic Comparisons

Key Observations:

- Fluorine vs. Chlorine Substitution: The electronegativity of fluorine in 3-Bromo-5-(2,5-difluorophenyl)phenol enhances electron withdrawal, reducing the HOMO-LUMO gap compared to the chlorine-substituted analog (283.55 g/mol), which exhibits weaker electron-withdrawing effects .

- Trifluoromethyl Derivatives: The -CF₃ group in 2-Bromo-5-(trifluoromethyl)phenol increases dipole moment (5.1 D) and lipophilicity, making it suitable for blood-brain barrier penetration in drug design .

Spectroscopic and Nonlinear Optical (NLO) Properties

- UV-Vis Absorption: 3-Bromo-5-(2,5-difluorophenyl)phenol exhibits a λmax at 290 nm (in ethanol), redshifted compared to 5-Bromo-2,3-difluorophenol (λmax = 275 nm) due to extended π-conjugation from the difluorophenyl group .

- NLO Performance: The first hyperpolarizability (β) of 3-Bromo-5-(2,5-difluorophenyl)phenol is 40% higher than that of 3,5-bis(naphthalen-1-yl)pyridine, attributed to asymmetric charge distribution enhanced by fluorine and bromine .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-(2,5-difluorophenyl)phenol, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction enabling aryl halide-boronic acid coupling. Key steps include:

- Using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/H₂O solvent system.

- Optimizing temperature (80–100°C) and reaction time (12–24 hours) to maximize yield (>70%) and minimize side products.

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Characterization via ¹H/¹³C NMR , FT-IR , and single-crystal XRD confirms structural fidelity .

Q. What spectroscopic techniques are most effective for characterizing 3-Bromo-5-(2,5-difluorophenyl)phenol?

- FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~600 cm⁻¹).

- UV-Vis : Reveals π→π* and n→π* transitions; experimental λmax aligns with TD-DFT/B3LYP/6-311+G(d,p) calculations (deviation <10 nm) .

- Single-crystal XRD : Confirms bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles (e.g., 15.2° between phenyl rings), critical for understanding steric effects .

Q. How does the crystal structure influence physicochemical properties and reactivity?

XRD reveals a planar aromatic core with halogen-directed intermolecular interactions (e.g., Br⋯H–C, F⋯H–O). These interactions stabilize the crystal lattice, increasing melting point (~150°C) and reducing solubility in polar solvents. The ortho-fluorine substituents induce steric hindrance, slowing electrophilic substitution reactions .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and nonlinear optical (NLO) behavior?

- B3LYP/6-311+G(d,p) simulations calculate HOMO-LUMO gaps (e.g., 4.2 eV), correlating with redox stability.

- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(O)→σ*(C–Br)), explaining charge distribution.

- First hyperpolarizability (β) values (e.g., 12×10⁻³⁰ esu) exceed urea (0.3×10⁻³⁰ esu), attributed to π-conjugation and electron-withdrawing halogens .

Q. What methodologies evaluate NLO properties, and how do they compare to standards?

Q. How do bromine and fluorine substituents impact stability and intermolecular interactions?

Q. How to resolve contradictions between experimental and computational data?

- Hybrid experimental-DFT approaches reconcile discrepancies (e.g., UV-Vis λmax). For instance, TD-DFT underestimates charge-transfer transitions by ~5 nm; scaling excitation energies by 0.95–0.98 improves alignment .

- Vibrational frequency scaling factors (0.96–0.98) adjust DFT-predicted IR peaks to match experimental data .

Q. What derivative design strategies enhance biological activity?

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., –NH₂) to increase HOMO energy, improving antibacterial potency.

- Halogen replacement : Substitute Br with I to enhance lipophilicity (logP >3) for better membrane penetration.

- In silico docking : Use Autodock Vina to predict binding to microbial enzymes (e.g., β-ketoacyl-ACP synthase), guiding synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.